molecular formula C13H16O4 B2774852 3-[(Oxan-4-yloxy)methyl]benzoic acid CAS No. 1304829-19-3

3-[(Oxan-4-yloxy)methyl]benzoic acid

Cat. No.: B2774852
CAS No.: 1304829-19-3
M. Wt: 236.267
InChI Key: CVYRPZIMVUWYKN-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yloxy)methyl]benzoic acid is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, 3-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydropyran ring through a methylene bridge. It is a versatile compound used in various scientific research applications due to its unique chemical structure.

Properties

IUPAC Name

3-(oxan-4-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRPZIMVUWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-4-yloxy)methyl]benzoic acid typically involves the reaction of 3-(hydroxymethyl)benzoic acid with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently reacts with the benzoic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yloxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Oxan-4-yloxy)methyl]benzoic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxan-4-yloxy group plays a crucial role in binding to the active site of the enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(Tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid: Similar in structure but with different substituents on the benzoic acid moiety.

    4-[(Oxan-4-yloxy)methyl]benzoic acid: Similar structure but with the oxan-4-yloxy group attached to the para position of the benzoic acid.

    3-[(Oxan-4-yloxy)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

3-[(Oxan-4-yloxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions .

Biological Activity

3-[(Oxan-4-yloxy)methyl]benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : this compound

This compound features a benzoic acid core with an oxan-4-yloxy side chain, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in several cancer types, including breast and colon cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via caspase activation
HT-29 (Colon)12.7Cell cycle arrest at G1 phase
A2058 (Melanoma)10.5Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinases and phosphatases.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects on cell proliferation and survival.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with this compound, highlighting its potential as an anticancer agent.

Case Studies

A notable study focused on the effects of this compound on human foreskin fibroblasts, where it was shown to enhance proteasomal and lysosomal activities, suggesting a role in cellular homeostasis and aging processes.

Another case study evaluated its efficacy in vivo using mouse models for tumor growth inhibition. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic .

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